molecular formula C17H14N2O3 B12897207 5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione CAS No. 613667-38-2

5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B12897207
CAS No.: 613667-38-2
M. Wt: 294.30 g/mol
InChI Key: VHRRPAKGFQXNBM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzaldehyde and urea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4-diol.

    Substitution: Formation of 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione or 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
  • 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
  • 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione

Uniqueness

5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

613667-38-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H14N2O3/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21)

InChI Key

VHRRPAKGFQXNBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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